molecular formula C17H18ClN3O5S B2634511 N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251594-01-0

N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2634511
CAS No.: 1251594-01-0
M. Wt: 411.86
InChI Key: SEQYGZDISYLRJR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H18ClN3O5S and its molecular weight is 411.86. The purity is usually 95%.
The exact mass of the compound N-(2-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Pharmacological Applications

  • Kappa-Opioid Receptor Antagonism: PF-04455242 demonstrates high affinity and selectivity for kappa-opioid receptors (KOR), showing potential in treating depression and addiction disorders due to its in vivo KOR antagonistic properties, as well as its ability to block KOR and MOR agonist-induced analgesia in rats (Grimwood et al., 2011).

Chemical Synthesis and Structural Analysis

  • Anticonvulsant Synthesis

    N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides, including morpholino derivatives, show promise as anticonvulsant agents, with in vivo screening indicating their effectiveness, supported by in silico drug-likeness parameters and 3D pharmacophore measurements (Amir et al., 2012).

  • Crystal Structures

    The molecular structures of C,N-disubstituted acetamides have been elucidated, revealing intermolecular interactions and bonding patterns, enhancing our understanding of their chemical properties and potential applications (Narayana et al., 2016).

Antifungal and Antimicrobial Properties

  • Antifungal Agents

    2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit broad-spectrum antifungal properties, especially against Candida and Aspergillus species, although their development is challenged by low plasmatic stability (Bardiot et al., 2015).

  • Insecticidal Activity

    Pyridine derivatives, including morpholinium and piperidinium compounds, have been studied for their insecticidal properties against the cowpea aphid, with some compounds showing significant aphidicidal activities (Bakhite et al., 2014).

  • Antimicrobial and Hemolytic Activity

    Synthesized acetamide derivatives show considerable antimicrobial activity against various microbes, with potential as corrosion inhibitors due to their chemical properties (Gul et al., 2017).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c18-14-3-1-2-4-15(14)19-16(22)12-20-11-13(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQYGZDISYLRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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